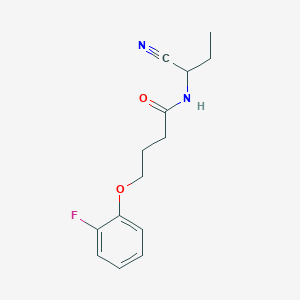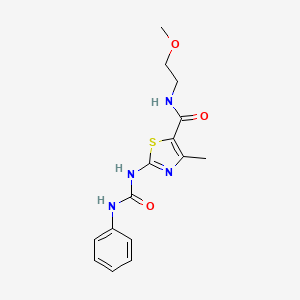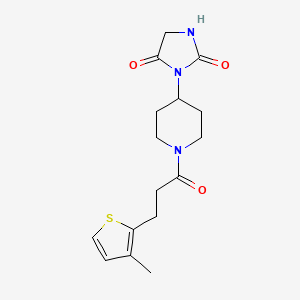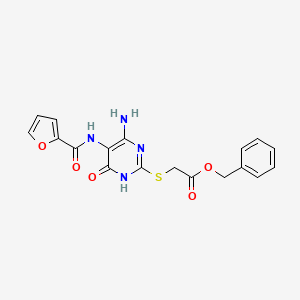
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2013 and has gained popularity as a research chemical due to its unique properties. FUB-APINACA is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.
Mecanismo De Acción
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are found in the brain, immune system, and other organs. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide, including euphoria, relaxation, and altered perception.
Efectos Bioquímicos Y Fisiológicos
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters responsible for regulating mood and behavior. N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has also been shown to have anti-inflammatory and neuroprotective effects, which may have therapeutic potential in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors without the interference of other compounds. However, N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide is also associated with several limitations, including its potential toxicity and lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for the research of N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and potency. Another area of research is the investigation of the long-term effects of N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide on the brain and behavior. Additionally, N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide may have therapeutic potential in the treatment of various diseases, and further studies are needed to explore its potential applications.
Conclusion:
In conclusion, N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide is a synthetic cannabinoid that has gained popularity as a research chemical due to its unique properties. It acts as a potent agonist of the CB1 and CB2 receptors and has been shown to have various biochemical and physiological effects. N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. While it has several advantages for lab experiments, it is also associated with several limitations, and further studies are needed to explore its potential applications.
Métodos De Síntesis
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide can be synthesized using various methods. One of the most common methods is the reaction of 4-fluorophenoxybutyric acid with 1-cyanopropyl chloride in the presence of a base. The resulting product is then treated with an indazole derivative to form N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide. The purity of the final product can be improved by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
Propiedades
IUPAC Name |
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-2-11(10-16)17-14(18)8-5-9-19-13-7-4-3-6-12(13)15/h3-4,6-7,11H,2,5,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYNBDYDJYZHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2627458.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide](/img/no-structure.png)

![tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2627463.png)







![Ethyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2627480.png)
![4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2627481.png)